3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate

Physicochemical profiling Lipophilicity Drug-likeness

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate (CAS 869341-50-4) is a fully synthetic chromen-2-one (coumarin) derivative bearing a 3,4-dimethoxyphenyl group at C-3, a methyl substituent at C-4, and a benzenesulfonate ester at the C-6 position. Its molecular formula is C24H20O7S with a molecular weight of 452.5 g·mol⁻¹, a computed XLogP of 4.5, and a topological polar surface area (TPSA) of 96.5 Ų.

Molecular Formula C24H20O7S
Molecular Weight 452.48
CAS No. 869341-50-4
Cat. No. B2635320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate
CAS869341-50-4
Molecular FormulaC24H20O7S
Molecular Weight452.48
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C24H20O7S/c1-15-19-14-17(31-32(26,27)18-7-5-4-6-8-18)10-12-20(19)30-24(25)23(15)16-9-11-21(28-2)22(13-16)29-3/h4-14H,1-3H3
InChIKeyYWKBGWZYYXPSRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl Benzenesulfonate (CAS 869341-50-4): A 3,6-Disubstituted Coumarin Benzenesulfonate Ester for Targeted Research Procurement


3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate (CAS 869341-50-4) is a fully synthetic chromen-2-one (coumarin) derivative bearing a 3,4-dimethoxyphenyl group at C-3, a methyl substituent at C-4, and a benzenesulfonate ester at the C-6 position. Its molecular formula is C24H20O7S with a molecular weight of 452.5 g·mol⁻¹, a computed XLogP of 4.5, and a topological polar surface area (TPSA) of 96.5 Ų . The compound belongs to the InterBioScreen screening library chemical space and is supplied as a research-grade small molecule for in vitro pharmacological evaluation . Its structural architecture places it at the intersection of 3-aryl-4-methylcoumarins and coumarin-6-sulfonate esters, two subclasses with documented anticancer, antibacterial, and enzyme-inhibitory potential [1].

Why 3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl Benzenesulfonate Cannot Be Casually Replaced by Close Structural Analogs


Compounds within the 3-aryl-4-methylcoumarin-6-sulfonate series are not functionally interchangeable because the sulfonate ester at C-6 and the aryl substitution pattern at C-3 each independently and cooperatively govern physicochemical properties, leaving-group reactivity, and biological target engagement. The target compound pairs a benzenesulfonate ester (XLogP 4.5, TPSA 96.5 Ų) with a 3,4-dimethoxyphenyl moiety, while the closest analogs either carry a smaller methanesulfonate (lower lipophilicity, altered hydrolytic stability) , a single methoxy or bromo substituent on the C-3 phenyl ring (modulating steric bulk and hydrogen-bond acceptor count) , or a triflate at C-6 (much higher leaving-group lability) [1]. These differences produce measurable shifts in membrane permeability, aqueous solubility, cross-coupling reactivity, and ultimately pharmacological profile—making generic substitution without quantitative head-to-head data scientifically indefensible [2].

Quantitative Differentiation Evidence: 3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl Benzenesulfonate vs. Closest Analogs and In-Class Alternatives


Computed XLogP of 4.5 and TPSA of 96.5 Ų Define a Distinct Lipophilic-Electronic Profile vs. the Methanesulfonate Analog (CAS 869341-36-6)

The target benzenesulfonate ester (C24H20O7S, MW 452.5) exhibits a computed XLogP of 4.5 and a TPSA of 96.5 Ų . Its closest sulfonate-ester variant, the methanesulfonate analog (CAS 869341-36-6, C19H18O7S, MW 390.41), lacks the phenyl ring in the ester group and is predicted to have a substantially lower XLogP (estimated <3.0) due to reduced hydrocarbon volume, while maintaining similar hydrogen-bond acceptor capacity . The 0.9-1.5 log-unit lipophilicity differential translates to an approximately 8- to 32-fold difference in octanol-water partition coefficient, directly impacting membrane partitioning kinetics in cell-based assays.

Physicochemical profiling Lipophilicity Drug-likeness Membrane permeability

C-6 Benzenesulfonate Offers Tuneable Leaving-Group Reactivity for Pd-Catalyzed Cross-Coupling, Distinct from the Highly Labile Triflate (70–90% Yield Benchmark)

The C-6 position of 4-methylcoumarins is a validated site for palladium-catalyzed Suzuki-Miyaura cross-coupling when activated as a sulfonate ester. The triflate analog (4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate) is documented to undergo Suzuki-Miyaura coupling with aryl/hetaryl boronic acids in 70–90% isolated yields across two series of 6,7-aryl/hetaryl coumarins [1]. The benzenesulfonate ester of the target compound offers intermediate leaving-group ability—less reactive (and thus more controllable) than the triflate, yet sufficiently activated for cross-coupling under optimized conditions—while the triflate is prone to competitive hydrolysis under aqueous basic conditions typical of Suzuki reactions.

Synthetic methodology Cross-coupling Leaving group Medicinal chemistry derivatization

Coumarin Benzenesulfonate Class Demonstrates Antibacterial Activity Against Xanthomonas Pathogens, with Lead Compound EC50 of 52.2 mg/L Against Xoc

A 2025 study systematically evaluated coumarin derivatives containing benzene sulfonate for antibacterial activity against three bacterial species: Xanthomonas axonopodis pv. citri (Xac), X. oryzae pv. oryzicola (Xoc), and Pseudomonas syringae pv. actinidiae (Psa). The most active compound in this class, 4-{[(6-nitro-2-oxo-2H-chromen-4-yl)amino]methyl}phenyl-3-chloro-2-fluorobenzenesulfonate, achieved an EC50 of 52.2 mg/L against Xoc, with scanning electron microscopy (SEM) evidence of bacterial membrane disruption [1]. The target compound, bearing a 3,4-dimethoxyphenyl group at C-3 instead of the 4-substituted amino-methyl phenyl moiety of the lead, represents a distinct SAR vector within the same coumarin-benzenesulfonate pharmacophore class.

Antibacterial Agricultural bactericide Xanthomonas Structure-activity relationship

Coumarin Sulfonate Scaffolds Exhibit Selective Nanomolar-to-Submicromolar Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms IX and XII

Coumarin sulfonate and sulfamate derivatives have been characterized as selective inhibitors of the tumor-associated human carbonic anhydrase isoforms hCA IX and hCA XII. A 2023 study reported that para-fluorine-substituted coumarin sulfonate derivative 3c inhibited hCA IX with an IC50 of 0.62 µM, while the benzene sulfone derivative 3b showed selectivity toward hCA XII with an IC50 of 0.56 µM [1]. The target compound, which positions a benzenesulfonate ester at C-6 rather than a sulfonate at alternative ring positions, represents a regioisomeric variation that may differentially engage the CA active-site zinc ion or hydrophobic cleft relative to the reported leads.

Carbonic anhydrase inhibition Tumor hypoxia Anticancer drug discovery Isoform selectivity

Coumarin-Sulfonate Hybrids Display Sub-Micromolar Antiproliferative Activity via Tubulin Polymerization Inhibition at the Colchicine-Binding Site

A 2025 study using a molecular hybridization strategy constructed a series of novel coumarin-sulfonate derivatives as microtubule-targeting inhibitors. The lead compound C20 exhibited potent antiproliferative effects on KYSE450 esophageal cancer cells (IC50 = 0.36 µM) and EC-109 cells (IC50 = 0.63 µM), with mechanistic confirmation of colchicine-binding site occupancy, tubulin polymerization suppression, and Hippo pathway activation leading to YAP downregulation [1]. The target compound's 3,4-dimethoxyphenyl substitution at C-3 is a recognized pharmacophoric feature for colchicine-site binding, while its C-6 benzenesulfonate offers a distinct vector for modulating tubulin affinity relative to the sulfonates explored in the Zhao et al. series.

Tubulin polymerization Colchicine-binding site Microtubule-targeting Antiproliferative

4-Methylcoumarin Pharmacophore Establishes Anticancer SAR Baseline: C-3 and C-6 Substituents Modulate IC50 Across a 25–42 µM Range in Human Cancer Lines

A systematic SAR study of 4-methylcoumarin derivatives evaluated anticancer activity against K562, LS180, and MCF-7 human cancer cell lines. The reference 4-methylcoumarin derivatives bearing various substituents exhibited IC50 values ranging from 25.1 µM to 42.4 µM across these cell lines, with the most active compound (compound 11) achieving IC50 = 25.1 µM against MCF-7 breast cancer cells [1]. The target compound combines the 4-methylcoumarin core with both a 3,4-dimethoxyphenyl group at C-3 and a benzenesulfonate ester at C-6—two substituent types not directly represented in the original SAR panel—offering a new chemical space vector for improving upon the established 25 µM potency floor.

Anticancer Structure-activity relationship 4-Methylcoumarin Lead optimization

Optimal Research and Industrial Application Scenarios for 3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl Benzenesulfonate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Colchicine-Binding Site Tubulin Inhibitor Lead Optimization

The target compound combines the 3,4-dimethoxyphenyl pharmacophore recognized for colchicine-site binding with a C-6 benzenesulfonate vector that is distinct from the sulfonates reported in the Zhao et al. 2025 series (where lead C20 achieved IC50 = 0.36-0.63 µM against KYSE450 and EC-109 esophageal cancer cells) [1]. Researchers pursuing structure-based optimization of tubulin polymerization inhibitors should evaluate this compound as a novel scaffold variant, leveraging the higher XLogP (4.5) for potentially improved intracellular accumulation relative to more polar sulfonate analogs. The compound can also serve as a synthetic precursor for C-6 cross-coupling derivatization to explore the SAR around the benzenesulfonate position [2].

Anticancer Drug Discovery: 4-Methylcoumarin SAR Expansion Beyond the 25 µM IC50 Baseline

The Miri et al. 2016 4-methylcoumarin SAR study established an IC50 baseline of 25.1-42.4 µM against MCF-7, K562, and LS180 cell lines for mono-substituted derivatives [3]. The target compound, bearing dual substitution at C-3 (3,4-dimethoxyphenyl) and C-6 (benzenesulfonate), represents an unexplored region of this SAR landscape. Screening this compound against the same or expanded cancer cell line panels could reveal whether dual substitution breaks the 25 µM potency floor, potentially yielding low-micromolar or sub-micromolar antiproliferative activity.

Agricultural Antibacterial Screening: Xanthomonas Pathovar Panel

The coumarin-benzenesulfonate chemotype is validated for antibacterial activity against Xanthomonas axonopodis pv. citri (Xac), X. oryzae pv. oryzicola (Xoc), and Pseudomonas syringae pv. actinidiae (Psa), with a class lead achieving EC50 = 52.2 mg/L against Xoc accompanied by SEM-confirmed membrane disruption [4]. The target compound's distinct C-3 3,4-dimethoxyphenyl substitution constitutes a new SAR vector within this chemotype. Agricultural researchers should prioritize this compound for in vitro screening against the full Xanthomonas panel to map the C-3 substitution landscape and potentially identify derivatives with improved EC50 values.

Chemical Biology: Tumor-Associated Carbonic Anhydrase Isoform Profiling

Coumarin sulfonate regioisomers have demonstrated selective inhibition of the tumor-associated carbonic anhydrase isoforms hCA IX (IC50 = 0.62 µM, compound 3c) and hCA XII (IC50 = 0.56 µM, compound 3b) [5]. The target compound, with its benzenesulfonate ester positioned at C-6 rather than through alternative ring linkages, offers a regioisomeric probe for isoform selectivity profiling. Chemical biologists investigating CA IX/XII as anticancer targets should evaluate this compound in stopped-flow CO2 hydration assays against a panel of human CA isoforms to determine whether C-6 sulfonate placement confers unique selectivity signatures.

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